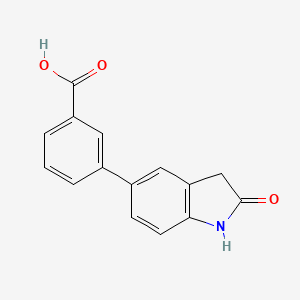![molecular formula C10H14O6S2 B8501332 1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane](/img/structure/B8501332.png)
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane
Vue d'ensemble
Description
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane is an organic compound characterized by the presence of two methylsulfonyloxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane typically involves the reaction of benzene derivatives with methylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the substitution of hydrogen atoms on the benzene ring with methylsulfonyloxy groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyloxy groups to methylthio groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyloxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
1-(Methylsulfonyloxy)-2-[4-(methylsulfonyloxy)phenyl]ethane can be compared with other similar compounds, such as:
Benzene, 1-methoxy-4-(methylsulfonyl)-: This compound has a methoxy group instead of a methylsulfonyloxy group, leading to different chemical properties and reactivity.
4-Methoxyphenyl methyl sulfone: Similar in structure but with a methoxy group, this compound exhibits different reactivity and applications.
Propriétés
Formule moléculaire |
C10H14O6S2 |
|---|---|
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-(4-methylsulfonyloxyphenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C10H14O6S2/c1-17(11,12)15-8-7-9-3-5-10(6-4-9)16-18(2,13)14/h3-6H,7-8H2,1-2H3 |
Clé InChI |
CBLURUVVHKBIPR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCCC1=CC=C(C=C1)OS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Methyl-1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B8501252.png)

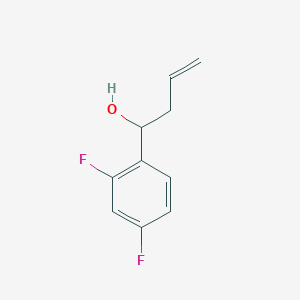
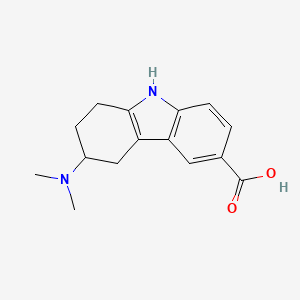
![3-(3-Methoxy-4-nitrophenyl)-5,6-dihydrobenzo[d]isoxazol-7(4H)-one](/img/structure/B8501268.png)
![tert-butyl 2-[4-chloro-2-[2-[4-(2-methylpropyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B8501269.png)
![4-[2,5-Dioxo-4-hydroxymethyl-3-methyl-4-phenylimidazolidin-1-yl]-2-trifluoromethylbenzonitrile](/img/structure/B8501276.png)
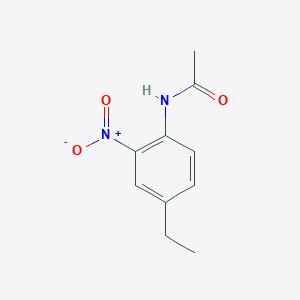

![methyl 4-[1-(6-azaspiro[2.5]octane-7-carbonylamino)cyclopropyl]benzoate](/img/structure/B8501286.png)
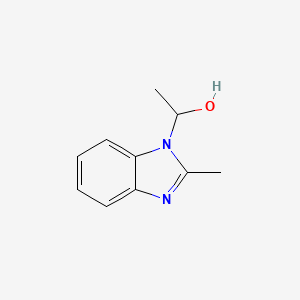
![1h-Pyrazolo[4,3-b]pyridine-5-carboxylic acid,7-chloro-,ethyl ester](/img/structure/B8501302.png)
